

A Comparative Guide: 2,2,2Trichloroacetaldehyde Hydrate vs. Anhydrous Chloral

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An Examination of Nomenclature, Chemical Properties, and Applications for the Research Professional

For researchers, scientists, and drug development professionals, precision in chemical nomenclature and a thorough understanding of a compound's properties are paramount. A common point of confusion arises with the compound known by both the systematic name **2,2,2-Trichloroacetaldehyde hydrate** and the common name chloral hydrate. This guide clarifies that these are two names for the exact same chemical entity and provides a comparative analysis against its anhydrous precursor, chloral, to illuminate the distinct characteristics and applications of each.

Nomenclature Clarified: One and the Same

It is critical to establish that **2,2,2-Trichloroacetaldehyde hydrate** and chloral hydrate are synonymous names for the same chemical compound. The systematic name, 2,2,2-Trichloro-1,1-ethanediol, accurately describes its structure as a geminal diol.[1][2][3] Chloral hydrate is formed when one molecule of water is added to the aldehyde group of 2,2,2-trichloroacetaldehyde (chloral).[4][5] This reaction is reversible.[5]

This guide will now focus on comparing chloral hydrate (the hydrated form) with chloral (the anhydrous form) to provide a useful reference for laboratory applications.



Chemical and Physical Properties: A Comparative Analysis

While chloral hydrate and anhydrous chloral are closely related, their physical properties differ significantly due to the presence of a water molecule in the former. These differences dictate their handling, storage, and application in experimental settings.

| Property | Chloral Hydrate (2,2,2- Trichloroacetaldehyde hydrate) | Chloral (Anhydrous 2,2,2- Trichloroacetaldehyde) |
|---------------------|--|--|
| Synonyms | Trichloroacetaldehyde monohydrate, 2,2,2-Trichloro- 1,1-ethanediol | Trichloroethanal, Anhydrous chloral |
| CAS Number | 302-17-0[1][2][3] | 75-87-6[6] |
| Molecular Formula | C2H3Cl3O2[1][6] | C ₂ HCl ₃ O[5][6] |
| Molecular Weight | 165.40 g/mol [1][6] | 147.39 g/mol [5][6] |
| Appearance | Colorless, transparent, or white crystalline solid[1][6] | Oily, colorless liquid[1][5][6] |
| Melting Point | 57 °C[1][6] | -57.5 °C[1][5][6] |
| Boiling Point | 98 °C (decomposes into chloral and water)[4][6] | 97.8 °C[1][5][6] |
| Density | 1.9081 g/cm³ (at 20 °C)[1][6] | 1.510 g/cm³ (at 20 °C)[1][6] |
| Solubility in Water | Very soluble; forms a stable hydrate[1][6] | Freely soluble; reacts with water to form chloral hydrate[1] [5][6] |
| Stability | Stable, but may be sensitive to air and light[7] | Polymerizes under the influence of light and in the presence of sulfuric acid[6] |

Applications in Research and Development



The distinct properties of chloral hydrate and chloral lend themselves to different primary applications in a research context.

Chloral Hydrate:

- Sedative-Hypnotic in Animal Research: Due to its stability as a solid and ease of preparation in solution, chloral hydrate is widely used as a sedative and anesthetic for laboratory animals.[8][9] Its primary active metabolite, trichloroethanol, exerts its effect by enhancing the GABA receptor complex.[4][10]
- Microscopy Clearing Agent: Chloral hydrate is a key component in various clearing solutions, such as Hoyer's solution and Hertwig's solution.[7][11][12] It renders plant and animal tissues transparent by dissolving cellular contents and matching the refractive index of glass, which allows for detailed microscopic examination of internal structures.[12][13][14]
- Reagent in Organic Synthesis: It serves as a stable and easy-to-handle starting material for various chemical syntheses.

Chloral (Anhydrous):

- Precursor in Chemical Synthesis: Anhydrous chloral is a crucial precursor in the industrial synthesis of insecticides like DDT and methoxychlor.[5][15]
- Dehydrating Reactions: In laboratory settings where the presence of water would be detrimental to a reaction, the anhydrous form is required.

Experimental Protocols

Below are detailed methodologies for key experiments involving chloral hydrate.

Animal Sedation Protocol (Rodent Model)

This protocol describes the use of chloral hydrate for inducing surgical anesthesia in rats.

Materials:

Chloral hydrate powder (≥98% purity)



- Sterile phosphate-buffered saline (PBS)
- Syringes and needles for intravenous administration
- Heating pad to maintain body temperature

Procedure:

- Prepare a 0.1 g/mL solution of chloral hydrate in sterile PBS.
- Weigh the rat to determine the correct dosage.
- Initially, induce anesthesia with a short-acting anesthetic like isoflurane.
- While under isoflurane, implant a jugular catheter for intravenous administration.
- Discontinue the isoflurane and administer an initial bolus dose of chloral hydrate at 200 mg/kg body weight via the catheter.[16]
- Monitor the animal for loss of righting reflex to confirm the onset of anesthesia.
- Maintain the anesthetic plane with a continuous intravenous infusion of chloral hydrate at a rate of approximately 150 mg/kg per hour.[16]
- Throughout the procedure, monitor the animal's vital signs and depth of anesthesia. Adjust the infusion rate as necessary.

Caution: Intraperitoneal injection of chloral hydrate is not recommended as it can cause peritonitis and adynamic ileus.[8][9] Intravenous administration should be performed carefully to avoid tissue necrosis.[8]

Plant Tissue Clearing for Microscopy

This protocol details the use of chloral hydrate to clear plant tissues for microscopic observation.

Materials:



- Chloral hydrate solution (e.g., Hertwig's solution: 2.5 g chloral hydrate, 1 ml HCl, 1.5 ml glycerol, 5 ml water)
- Plant tissue sample (e.g., leaf, root)
- · Microscope slides and coverslips
- · Light microscope

Procedure:

- Fix the fresh plant tissue in a suitable fixative (e.g., FAA: formalin-acetic acid-alcohol) for at least 24 hours.
- Wash the fixed tissue in several changes of 70% ethanol.
- Place the tissue in the chloral hydrate clearing solution. The time required for clearing can range from a few hours to several days, depending on the thickness and density of the tissue.
- Monitor the tissue periodically until it becomes transparent.
- Once cleared, mount the tissue on a microscope slide in a drop of the clearing solution or glycerol.
- Place a coverslip over the specimen and observe under a light microscope.

Sandmeyer Synthesis of Isatin

This protocol outlines the synthesis of isatin using chloral hydrate, a classic named reaction in organic chemistry.

Materials:

- Chloral hydrate
- Aniline
- Hydroxylamine hydrochloride



- Sodium sulfate
- Concentrated hydrochloric acid
- Concentrated sulfuric acid
- Water
- Beakers, flasks, and heating mantle

Procedure:

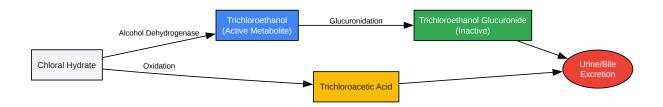
- Preparation of Isonitrosoacetanilide:
 - In a large flask, dissolve chloral hydrate (0.54 mole) and crystallized sodium sulfate in water.[2]
 - Separately, prepare a solution of aniline (0.5 mole) in water with concentrated hydrochloric acid.[2]
 - Add the aniline solution to the chloral hydrate solution.
 - Finally, add a solution of hydroxylamine hydrochloride (1.58 moles) in water.
 - Heat the mixture. A thick paste will form. Continue heating for approximately 1-2 hours.[2]
 [17]
 - Cool the mixture and filter to collect the isonitrosoacetanilide precipitate.
- Cyclization to Isatin:
 - Carefully heat concentrated sulfuric acid to 60 °C.[17][18]
 - Slowly add the dried isonitrosoacetanilide in small portions, maintaining the temperature between 60-65 °C.[17]
 - After the addition is complete, heat the mixture to 80 °C, then cool slightly.[17][18]
 - Pour the reaction mixture onto crushed ice. The isatin will precipitate.[17][18]



• Filter the precipitate, wash with cold water, and dry to obtain the crude isatin product. Further purification can be done by recrystallization.

Visualizing Key Pathways and Workflows Metabolic Pathway of Chloral Hydrate

Chloral hydrate is a prodrug, meaning it is metabolized in the body to its active form. The primary metabolite responsible for its sedative effects is trichloroethanol.



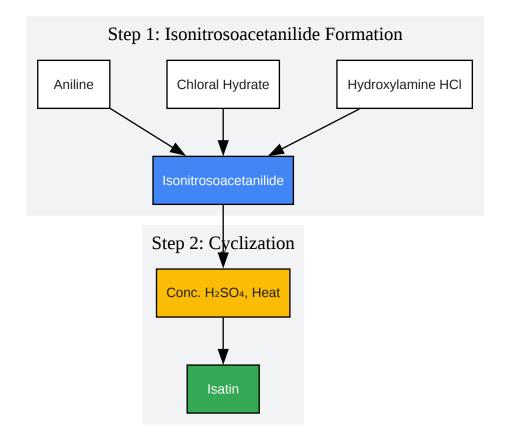
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Caption: Metabolic conversion of chloral hydrate to its active and inactive metabolites.

Experimental Workflow: Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a two-step process to produce isatin from an aniline derivative.





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Caption: Workflow for the Sandmeyer synthesis of isatin using chloral hydrate.

In conclusion, while **2,2,2-Trichloroacetaldehyde hydrate** and chloral hydrate are identical, a comparison with its anhydrous form, chloral, reveals important distinctions for researchers. Chloral hydrate's stability and ease of use make it a valuable tool in biological and chemical research, particularly in animal sedation, microscopy, and as a stable reactant in organic synthesis.

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